Nitrobiuret
Overview
Description
Nitrobiuret is a chemical compound with the molecular formula C2H4N4O4 and a molecular weight of 148.08 . It is used for research and development purposes .
Synthesis Analysis
The synthesis of this compound involves the nitration process of biuret and this compound in nitric and mixed acids . The content of the product mixture has an equilibrium nature and depends on the acidity of the nitrating mixture and the amount of nitric acid in it . Nitro and dinitrobiurets were synthesized according to the literature .Molecular Structure Analysis
The two-dimensional potential energy scan shows that the pseudo-trans conformer of 1,5-dithis compound (DNB) is the most stable form of an isolated molecule, while the pseudo-cis conformer is about 7.5 kJ/mol higher in energy . The structure of gaseous DNB is different from that in the crystal state, where the molecules have pseudo-cis conformation .Chemical Reactions Analysis
The thermal decomposition of this compound is initiated by the elimination of HNCO and HNN(O)OH intermediates . Intramolecular transfer of a H-atom, respectively, from the terminal NH2 group to the adjacent carbonyl O-atom via a six-member-ring transition state eliminates HNCO with an energy barrier of 35 kcal/mol .Scientific Research Applications
1. Nitrobiuret in Polymerization Reactions
- Application : this compound reacts with amino acids like glycine and L-phenylalanine under aqueous conditions, leading to the formation of short homooligopeptides. This process is significant in the field of prebiotic chemistry, as it illustrates a potential pathway for peptide formation under early Earth conditions (Hawtrey, Ariatti, & Van Zyl, 2012).
2. This compound Derivatives in Cancer Research
- Application : this compound derivatives, such as nitrosoureas, are extensively studied for their role in cancer treatment, particularly for brain tumors. They function by alkylating DNA, leading to cell death in tumor cells (Carter, Schabel, Broder, & Johnston, 1972), (Bilzer, Reifenberger, & Wechsler, 1989).
3. This compound in Environmental Science
- Application : Research into the environmental impact of nitrogenous compounds like this compound is crucial, especially in agriculture. The use of nitrogen fertilizers and related compounds can lead to the release of nitrogen oxides, influencing global warming and atmospheric chemistry (Bouwman, 1998), (Lessard, Rochette, Gregorich, Pattey, & Desjardins, 1996).
4. This compound in Analytical Techniques
- Application : this compound and its derivatives are used in analytical methods like near-infrared spectroscopy for measuring quality attributes of agricultural and horticultural produce (Nicolai, Beullens, Bobelyn, Peirs, Saeys, Theron, & Lammertyn, 2007).
Safety and Hazards
Properties
IUPAC Name |
1-carbamoyl-3-nitrourea | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4N4O4/c3-1(7)4-2(8)5-6(9)10/h(H4,3,4,5,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDMSYILLGCPHSS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(N)NC(=O)N[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4N4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20329008 | |
Record name | NITROBIURET | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20329008 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16326-62-8 | |
Record name | NSC79144 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=79144 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NITROBIURET | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20329008 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-NITROBIURET | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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